N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine
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Overview
Description
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. This compound plays a significant role in the production of antiviral medications, such as boceprevir and pf-07321332, which are used to treat hepatitis C and COVID-19, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine can be achieved through various methods. One efficient synthetic route involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate with a 97% yield. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous THF, resulting in the formation of alpha-diazoacetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclopropanation reactions. These methods are designed to maximize yield and efficiency while minimizing operational difficulties and costs. The use of Ru (II) catalysis in intramolecular cyclopropanation has proven to be an effective approach for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Scientific Research Applications
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in the case of pf-07321332, the compound acts as a protease inhibitor, blocking the activity of an enzyme necessary for viral replication . This inhibition prevents the virus from replicating and spreading, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine include:
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another crucial pharmaceutical intermediate used in antiviral medications.
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific structural configuration and its role as a key intermediate in the synthesis of important antiviral drugs. Its ability to undergo various chemical reactions and its efficiency in industrial production make it a valuable compound in pharmaceutical research and development .
Properties
CAS No. |
1152367-86-6 |
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Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-3-6(7)4-8-5-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
AZUHFCOQWFMZEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CC1CNC2 |
Origin of Product |
United States |
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